N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline
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Overview
Description
N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline: is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenylmethyl aniline structure
Mechanism of Action
Target of Action
Compounds with a similar trifluoromethylpyridine (tfmp) structure have been used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that tfmp derivatives have been used in the protection of crops from pests . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in tfmp derivatives may influence these properties .
Result of Action
Tfmp derivatives have been used in the protection of crops from pests , suggesting that they may have pesticidal or other bioactive effects.
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in tfmp derivatives may influence these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline typically involves multi-step reactions. One common method includes the following steps:
Formation of the trifluoromethylpyridine intermediate:
Coupling with phenylmethyl aniline: The trifluoromethylpyridine intermediate is then coupled with phenylmethyl aniline using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline can undergo oxidation reactions, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Substitution reactions can occur at the pyridine ring, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide
Major Products Formed:
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate the interactions between small molecules and biological macromolecules .
Medicine: The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it a valuable intermediate in the synthesis of various industrial products .
Comparison with Similar Compounds
- N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)amine
- N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)benzamide
- N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)phenol
Comparison: N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline stands out due to its unique combination of a trifluoromethyl group and a phenylmethyl aniline structure. This combination imparts distinct chemical and biological properties, such as enhanced stability and reactivity, compared to other similar compounds. The presence of the trifluoromethyl group also contributes to its unique pharmacokinetic properties, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-[[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2/c20-19(21,22)16-10-11-18(24-13-16)15-8-6-14(7-9-15)12-23-17-4-2-1-3-5-17/h1-11,13,23H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTPURRLTOEMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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